3-(Fluoromethyl)piperidine
Overview
Description
3-(Fluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a fluoromethyl group attached to the third carbon of the piperidine ring. The incorporation of fluorine into organic molecules is known to significantly alter their chemical and biological properties, making fluorinated piperidines valuable in various fields of research and industry .
Mechanism of Action
Target of Action
3-(Fluoromethyl)piperidine is a derivative of piperidine, a heterocyclic moiety that has been observed to have many therapeutic properties . Piperidine acts as a potential clinical agent against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been found to affect several biochemical pathways. For instance, they have been observed to inhibit the phosphatidylinositor-3-kinase/Akt signaling pathway, which is an important pathway for the survival of breast cancer cells . They also regulate several other crucial signaling pathways essential for the establishment of cancers .
Pharmacokinetics
Piperidine derivatives are generally known for their stability and bioavailability .
Result of Action
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
It’s known that the efficacy and stability of piperidine derivatives can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
3-(Fluoromethyl)piperidine may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)piperidine typically involves the introduction of a fluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a fluoromethylating agent under controlled conditions. For example, the reaction of piperidine with fluoromethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as rhodium complexes can facilitate the selective introduction of the fluoromethyl group. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
3-(Fluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and receptor binding.
Medicine: Fluorinated piperidines are explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with a nitrogen atom.
Pyrrolidine: A five-membered ring with a nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Fluoromethylpyridine: A pyridine ring with a fluoromethyl group
Uniqueness: 3-(Fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and can improve its pharmacokinetic profile compared to non-fluorinated analogs. This makes this compound a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
3-(fluoromethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFQIKQVRXAIEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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